![molecular formula C7H3BrClNO B2921980 7-Bromo-2-chlorobenzo[d]oxazole CAS No. 1202879-00-2](/img/structure/B2921980.png)

7-Bromo-2-chlorobenzo[d]oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

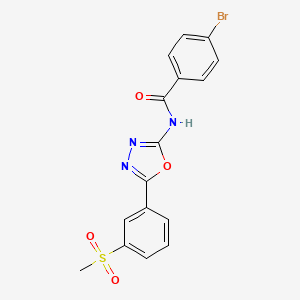

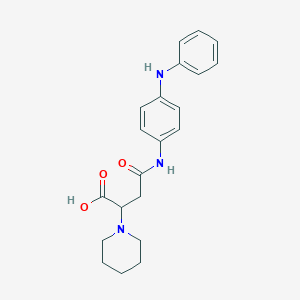

7-Bromo-2-chlorobenzo[d]oxazole is a heterocyclic organic compound . It is used for experimental and research purposes .

Molecular Structure Analysis

The molecular structure of 7-Bromo-2-chlorobenzo[d]oxazole consists of a five-membered ring containing one oxygen atom and one nitrogen atom . The ring is substituted with a bromine atom at the 7th position and a chlorine atom at the 2nd position .Chemical Reactions Analysis

While specific chemical reactions involving 7-Bromo-2-chlorobenzo[d]oxazole are not detailed in the available literature, oxazoles in general have been found to undergo a variety of reactions. These include direct arylation and alkenylation of oxazoles .Applications De Recherche Scientifique

Antibacterial Agents : Oxazolidinones, a class of antibacterial agents, have been studied for their safety profile and antibacterial spectrum. Certain triazoles with bromo substituents, structurally related to 7-Bromo-2-chlorobenzo[d]oxazole, are noted for their good antibacterial properties with reduced activity against monoamine oxidase A, indicating a safer profile (Reck et al., 2005).

Synthetic Chemistry : The reactivity of halomethyl oxazoles, including derivatives of 7-Bromo-2-chlorobenzo[d]oxazole, is significant in synthetic chemistry. These compounds are effective scaffolds for synthetic elaboration, especially in the preparation of various substituted oxazoles, which have widespread applications (Patil & Luzzio, 2016).

Heterocyclic Synthesis : These compounds are used in the synthesis of heterocyclic structures containing bridgehead nitrogen atoms. The structural versatility of these compounds is crucial in the creation of diverse heterocyclic derivatives (Raslan & Khalil, 2003).

Catalysis : In catalytic applications, oxazoles, including 7-Bromo-2-chlorobenzo[d]oxazole derivatives, are used in copper-catalyzed reactions. Their regio- and stereoselective properties make them valuable in the synthesis of various organic compounds (Besselièvre et al., 2008).

Photo-thermochemical Syntheses : The derivatives of 7-Bromo-2-chlorobenzo[d]oxazole are also involved in photo-thermochemical syntheses. Their reactivity under solar irradiation is particularly notable, leading to efficient and greener synthetic methods (Dinda et al., 2014).

Coordination Chemistry : Oxazole ligands, including those derived from 7-Bromo-2-chlorobenzo[d]oxazole, play a vital role in coordination chemistry. They are used as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses, demonstrating versatility and effectiveness in structural characterization (Gómez et al., 1999).

Polymer Chemistry : In the field of polymer chemistry, oxazole-containing π-conjugated polymers have been synthesized. These polymers, involving structures related to 7-Bromo-2-chlorobenzo[d]oxazole, exhibit unique optical and electrochemical properties, making them suitable for various applications in materials science (Yamamoto et al., 2007).

Propriétés

IUPAC Name |

7-bromo-2-chloro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNICSHMKHFUKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-chlorobenzo[d]oxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-imino-10-methyl-5-oxo-1-pentyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2921899.png)

![N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B2921900.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-carboxamide](/img/structure/B2921910.png)

![6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2921916.png)

![5-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2921917.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2921919.png)